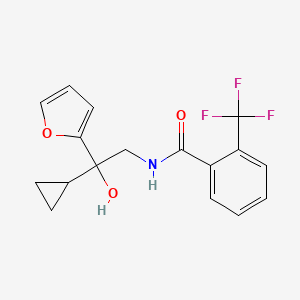

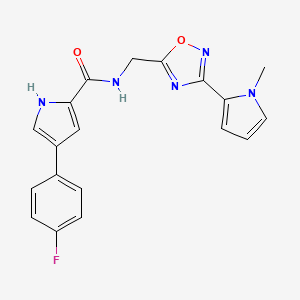

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

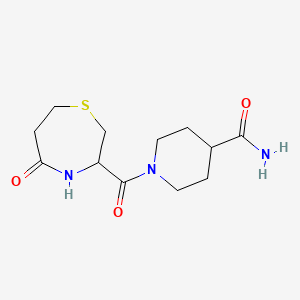

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of various B-cell malignancies.

Aplicaciones Científicas De Investigación

Transformations under Camps Cyclization Conditions

N-(2-Acylaryl)benzamides and similar N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization, resulting in high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones. This process demonstrates the compound's versatility in cyclization reactions, offering a pathway to various quinolin-4(1H)-ones, a class of compounds with significant chemical and pharmaceutical importance (Mochalov et al., 2016).

Antiplasmodial Activities

A derivative within the same chemical family has shown activity against different strains of Plasmodium falciparum, revealing potential in malaria treatment research. The study emphasizes the role of the acyl moiety in influencing both activity and cytotoxicity, indicating the importance of structural modifications for enhancing biological effects (Hermann et al., 2021).

Novel Reactions and Synthesis Pathways

Research into N-substituted furan derivatives has led to innovative synthesis methods and reactions. For example, the synthesis and oxidation of tetrahydrobenzofurans highlight unique pathways to obtain tetrahydrobenzofuran derivatives, offering insights into the reactivity and transformation possibilities of furan-based compounds (Levai et al., 2002).

Functional Polymers Synthesis

The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan serves as a method for preparing maleimides not obtainable by direct dehydration, pointing towards the compound's utility in creating functional polymers. This process underscores the importance of furan derivatives in polymer science, contributing to the development of materials with novel properties (Narita et al., 1971).

DNA Binding and Antimicrobial Properties

Furan derivatives of berenil, showing promise in DNA binding and antimicrobial activities, underscore the potential of these compounds in therapeutic applications. The structural modifications, such as alkyl benzamidine groups, enhance their binding to DNA's minor groove, indicating a path forward in designing more effective antimicrobial and anticancer drugs (Trent et al., 1996).

Propiedades

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPUXYMYVCVMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)